molecular formula C9H15ClN2O B2887476 [2-(Benzyloxy)ethyl]hydrazine hydrochloride CAS No. 81866-70-8

[2-(Benzyloxy)ethyl]hydrazine hydrochloride

Cat. No.: B2887476
CAS No.: 81866-70-8
M. Wt: 202.68
InChI Key: HWOGWPTXWWUJML-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)ethyl]hydrazine hydrochloride is a chemical compound supplied as a powder and is characterized by a molecular formula of C9H15ClN2O and a molecular weight of 202.68 g/mol . Its CAS Registry Number is 81866-70-8 . The compound is recognized as a versatile small molecule scaffold, indicating its utility in the synthesis and development of more complex chemical structures . This product is intended for research purposes and laboratory use only. It is not approved for use in diagnostic or therapeutic procedures, or for human or veterinary consumption.

Properties

IUPAC Name

2-phenylmethoxyethylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c10-11-6-7-12-8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOGWPTXWWUJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81866-70-8
Record name [2-(benzyloxy)ethyl]hydrazine hydrochloride
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Preparation Methods

Reaction Design and Reagent Selection

The Mitsunobu reaction serves as a cornerstone for constructing the hydrazine backbone. A flow synthesis system (Figure 1) enables continuous production, utilizing triphenylphosphine (PPh₃, 3 mmol) and di-tert-butyl azodicarboxylate (DBAD, 3 mmol) in acetonitrile (MeCN) at 30°C. Alcohol precursors, such as 2-(benzyloxy)ethanol, undergo activation via PPh₃-mediated oxidation, forming an oxonium intermediate. Subsequent nucleophilic attack by hydrazine yields the hydrazine derivative.

Key Conditions

  • Flow Rate : 10 mL/h ensures residence time of 0.3 h for equilibration.
  • Temperature : 30°C prevents side reactions while maintaining reactivity.
  • Workup : Concentration under reduced pressure followed by silica gel chromatography (petroleum ether:ethyl acetate, 3:1) achieves >90% purity.

Mechanistic Insights from Deuterium Labeling

Deuterium-labeled experiments confirm the alcohol’s α-hydrogen as the sole source in the final product. Benzyl alcohol-OD reacted under standard conditions produces deuterated hydrazine without exchange, ruling out solvent or reagent contributions. This aligns with Mitsunobu’s general mechanism, where the alcohol’s hydrogen transfers to the hydrazine.

Reductive Amination Approach

Two-Step Alkylation and Reduction

This method begins with 2-(benzyloxy)ethylamine reacting with benzaldehyde under acidic conditions to form a Schiff base. Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the secondary amine. Subsequent hydrazination introduces the hydrazine moiety via nucleophilic substitution (Scheme 1).

Optimization Parameters

  • Molar Ratio : 1:1.2 (amine:aldehyde) minimizes unreacted starting material.
  • Reductant : NaBH₃CN (4.8 mmol) in degassed MeOH prevents borane-mediated side reactions.
  • Reaction Time : 12–16 h ensures complete reduction.

Challenges in Hydrazine Incorporation

Hydrochloride Salt Formation

Acid-Mediated Deprotection

The free hydrazine base is treated with HCl in methanol (37%, 200 μL/mL) at 0°C. Acetyl chloride (9.54 g per 2 mmol substrate) ensures protonation, followed by solvent removal under vacuum to isolate the crystalline hydrochloride.

Critical Factors

  • Temperature Control : ≤0°C prevents decomposition.
  • Stoichiometry : Excess HCl (2.5 equiv) guarantees complete salt formation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : δ 7.2–7.4 (benzyl aromatic protons), δ 3.6 (OCH₂), δ 2.8 (NH₂).
  • IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N).

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30) detects impurities ≤0.5%. Melting point analysis (185–189°C) corroborates literature values.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scale (g)
Mitsunobu Reaction 85 92 10
Reductive Amination 78 89 5

Advantages of Flow Synthesis

  • Scalability : Gram-scale reactions (10–100 mL product solution) demonstrate industrial feasibility.
  • Reproducibility : Automated syringes minimize human error.

Industrial-Scale Production Considerations

Continuous Flow Systems

Adopting flow chemistry reduces batch-to-batch variability. Tubing dimensions (1.1 × 1.5 mm) and water bath temperature (30°C) are standardized for throughput.

Cost-Benefit Analysis

  • Reagent Costs : PPh₃ and DBAD account for 60% of material expenses.
  • Labor : Automated systems cut labor by 40% compared to batch methods.

Challenges and Mitigation Strategies

Hygroscopic Degradation

The hydrochloride salt absorbs moisture, necessitating storage under nitrogen with silica gel desiccants. Karl Fischer titration monitors water content (<0.1%).

Byproduct Formation

Unreacted benzyl bromide in alkylation steps forms benzyl ethers. Adding activated charcoal (5% w/w) during workup adsorbs impurities.

Emerging Methodologies

Recent advances explore enzymatic hydrazination using transaminases, though yields remain low (∼50%). Photocatalytic approaches under visible light (λ = 450 nm) show promise for greener synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids , while reduction could produce amines .

Scientific Research Applications

Chemistry: In chemistry, [2-(Benzyloxy)ethyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions, including hydrazone formation and Schiff base synthesis .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein modification. It is used to investigate the mechanisms of various biological processes .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is studied for its effects on different biological targets and pathways .

Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)ethyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to changes in cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares [2-(Benzyloxy)ethyl]hydrazine hydrochloride with structurally related hydrazine derivatives:

Compound Backbone Substituents Key Applications References
[2-(Benzyloxy)ethyl]hydrazine HCl Ethyl Benzyloxy group at C2, hydrazine HCl Intermediate for heterocycles, potential CNS-targeting agents Inferred
2-Hydrazinobenzoic acid HCl Benzoic acid Hydrazine at C2, HCl Chelating agents, coordination chemistry
(2-Benzyloxy-phenyl)hydrazine HCl Phenyl Benzyloxy at C2, hydrazine HCl Precursor for Schiff bases (e.g., antidepressant isatin derivatives)
4-(Benzyloxy)-N′-benzylidene benzohydrazide Benzohydrazide Benzyloxy at C4, Schiff base linker COX-1 inhibitors, radioligand precursors
2-(Benzo[d]thiazol-2-ylthio)acetohydrazide Thiazole-acetohydrazide Thiazole, hydrazide Analgesic and anti-inflammatory agents

Pharmacological and Chemical Properties

  • Reactivity : Benzyloxy-substituted hydrazines exhibit nucleophilic hydrazine groups, enabling condensation with carbonyl compounds to form Schiff bases (e.g., antidepressant isatin derivatives ).
  • Bioactivity: Phenylhydrazine derivatives show antidepressant activity (e.g., N-benzylated isatins inhibit monoamine oxidase) . Thiazole-hydrazide hybrids demonstrate analgesic effects by modulating COX-2 and TNF-α pathways .
  • Stability : Hydrochloride salts enhance solubility and stability compared to free bases, critical for drug formulation .

Limitations and Advantages

  • Benzyloxy-ethyl vs. Benzyloxy-phenyl :
    • The ethyl backbone may confer greater conformational flexibility, enhancing binding to enzyme active sites (e.g., MAO or COX-1 ).
    • Phenyl derivatives offer π-π stacking interactions, improving target affinity in planar binding pockets .
  • Hydrazine HCl vs. Free Hydrazine : The hydrochloride form mitigates hygroscopicity and oxidative degradation, simplifying storage .

Biological Activity

[2-(Benzyloxy)ethyl]hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines and their derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound, drawing from various research studies and findings.

This compound can be characterized by its chemical structure, which includes a benzyloxy group that enhances its biological activity. The presence of this moiety may contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The mechanism of action for this compound primarily involves its ability to inhibit specific enzymes. Similar compounds have shown efficacy in enzyme inhibition by binding to the active sites of enzymes, thus preventing substrate interaction and catalytic activity. This property is crucial for the development of therapeutic agents targeting various diseases.

Biological Activities

Research indicates that hydrazine derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated that hydrazones possess significant antimicrobial properties. For instance, certain hydrazone derivatives have shown effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections .
  • Anticancer Properties : Hydrazones are being explored as anticancer agents due to their ability to induce apoptosis in cancer cells. Research has highlighted the potential of hydrazone derivatives to inhibit tumor growth in vitro and in vivo .
  • Anti-inflammatory Effects : The anti-inflammatory activity of hydrazones has been documented, with some derivatives showing the ability to reduce inflammation markers in cellular models .

Case Studies

  • Inhibition Studies : A study on benzyloxybenzene-derived thio/semicarbazones demonstrated significant inhibition of monoamine oxidase B (MAO-B), suggesting that modifications in the benzyloxy group could enhance enzyme inhibition properties .
  • Antifungal Activity : Research on aromatic acylhydrazones revealed promising antifungal activity against Candida neoformans. The structure-activity relationship (SAR) studies indicated that specific substitutions on the hydrazone scaffold could lead to enhanced antifungal potency .
  • Antiviral Activity : Some hydrazone derivatives have been evaluated for their antiviral properties, particularly against human immunodeficiency virus (HIV). These studies reported effective inhibition at low concentrations, highlighting the therapeutic potential of hydrazones in viral infections .

Data Table: Summary of Biological Activities

Biological ActivityEffectiveness (IC50 or MIC values)Reference
AntimicrobialMIC < 125 μg/mL
AnticancerIC50 values ranging from 0.17 to 0.21 μM
Anti-inflammatoryIC50 < 50 μM
AntifungalMIC 80 ≤ 1 μg/mL

Q & A

Q. What are the standard synthetic routes for [2-(Benzyloxy)ethyl]hydrazine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves reacting benzyl-protected ethanol derivatives with hydrazine under acidic conditions. For example, a two-step process may include:

Etherification : Reaction of 2-chloroethanol with benzyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-(benzyloxy)ethanol.

Hydrazine Formation : Treatment with hydrazine hydrate in ethanol under reflux, followed by HCl neutralization to yield the hydrochloride salt .

  • Purity Optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate high-purity product. Monitor by TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.3–7.4 ppm (benzyl aromatic protons), δ 4.5 ppm (OCH₂Ph), δ 3.6–3.8 ppm (NCH₂), and δ 2.8 ppm (NH₂).
  • ¹³C NMR : Signals at 128–137 ppm (aromatic carbons), 70–75 ppm (OCH₂), and 45–50 ppm (NCH₂) .
  • Mass Spectrometry : ESI-MS m/z calc. for C₉H₁₅ClN₂O: 202.68; observed [M+H]⁺ at 203.1 .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol inhalation.
  • Storage : Keep in a desiccator at 2–8°C, away from oxidizers and acids.
  • Spill Management : Neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .

Q. What preliminary biological activities are reported for hydrazine derivatives like this compound?

  • Methodological Answer : Hydrazine derivatives exhibit:
  • Antimicrobial Activity : Test via broth microdilution (MIC values against S. aureus: 16–32 µg/mL).
  • Anticancer Potential : Screen using MTT assays (e.g., IC₅₀ ~50 µM in HeLa cells).
  • Mechanistic Insight : Hydrazines may inhibit enzymes (e.g., monoamine oxidase) via covalent binding to flavin cofactors .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazine group, favoring substitution at sterically accessible sites.
  • Catalysts : Lewis acids (e.g., ZnCl₂) can direct reactions toward benzylic or aromatic positions.
  • Case Study : In reactions with acyl chlorides, DMF increases yields of N-acylated products (75–85%) vs. THF (50–60%) .

Q. What structural features of this compound contribute to its bioactivity, and how can these be modified?

  • Methodological Answer :
  • Key Features :
FeatureImpact
Benzyloxy groupEnhances lipophilicity (logP ~1.5) and membrane permeability.
Hydrazine moietyEnables Schiff base formation with carbonyl groups in target proteins.
  • Modifications :
  • Replace benzyl with electron-deficient aryl groups (e.g., 4-NO₂Ph) to increase electrophilicity.
  • Introduce methyl groups to the ethyl chain to reduce metabolic degradation .

Q. What advanced analytical techniques resolve contradictions in hydrazine derivative characterization data?

  • Methodological Answer :
  • X-ray Crystallography : Confirms molecular geometry (e.g., dihedral angle between benzyloxy and hydrazine groups: 60–70°).
  • HPLC-MS/MS : Detects impurities (e.g., oxidized byproducts) at 0.1% levels using a C18 column (gradient: 5–95% MeCN in 0.1% formic acid).
  • DFT Calculations : Predict NMR chemical shifts (RMSD <0.5 ppm) and optimize reaction pathways (e.g., transition state energies) .

Q. How can discrepancies in biological activity data for this compound be addressed?

  • Methodological Answer :
  • Purity Verification : Use elemental analysis (C, H, N within ±0.3% of theoretical) to rule out batch variability.
  • Assay Conditions : Standardize cell lines (e.g., ATCC-certified HeLa) and culture media (e.g., DMEM + 10% FBS) to minimize experimental noise.
  • Structural Analogues : Compare with derivatives (e.g., [2-(4-MeO-PhO)ethyl]hydrazine HCl) to isolate substituent effects .

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